3-Methyl-3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

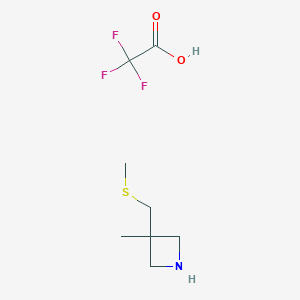

3-Methyl-3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid: is a compound with the molecular formula C8H14F3NO2S and a molecular weight of 245.26 g/mol . This compound is notable for its unique structure, which includes an azetidine ring substituted with a methyl group and a methylsulfanylmethyl group, combined with trifluoroacetic acid. The presence of the trifluoroacetate group imparts significant chemical stability and reactivity, making it a valuable compound in various chemical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(methylsulfanylmethyl)azetidine typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloropropylamine and formaldehyde under basic conditions.

Introduction of the Methylsulfanylmethyl Group: This step involves the alkylation of the azetidine ring with methylthiomethyl chloride in the presence of a base like sodium hydride.

Addition of the Trifluoroacetate Group: The final step includes the reaction of the synthesized azetidine derivative with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The methylsulfanylmethyl group undergoes selective oxidation to form sulfoxides or sulfones under controlled conditions.

The trifluoroacetate counterion stabilizes intermediates through hydrogen bonding, moderating reaction rates .

C–H Functionalization

The azetidine ring participates in palladium-catalyzed C(sp<sup>3</sup>)–H bond activation for site-selective functionalization.

Diastereoselective Arylation

A directing group strategy enables arylation at the C3 position of the azetidine ring:

-

Catalyst : Pd(OAc)<sub>2</sub> (10 mol%)

-

Additives : AgOAc (2 equiv), (BnO)<sub>2</sub>PO<sub>2</sub>H (20 mol%)

-

Solvent/Temp : DCE, 110°C

Mechanism :

-

Coordination of Pd<sup>II</sup> to the azetidine nitrogen.

-

Cyclopalladation via C–H activation.

-

Oxidative addition of aryl iodide.

-

Reductive elimination yields cis-arylated product (dr > 20:1) .

Nucleophilic Substitution

The azetidine ring undergoes ring-opening under acidic or nucleophilic conditions:

The trifluoroacetate counterion enhances electrophilicity of the azetidine ring, facilitating nucleophilic attack .

Aza-Michael Addition

The azetidine nitrogen acts as a nucleophile in conjugate additions:

Example Reaction :

-

Substrate : Methyl acrylate

-

Conditions : DBU (20 mol%), THF, rt

-

Product : 3-Methyl-3-(methylsulfanylmethyl)-1-(2-methoxy-2-oxoethyl)azetidinium trifluoroacetate

Key Insight : Steric hindrance from the methylsulfanylmethyl group directs regioselectivity to the less substituted nitrogen .

Reductive Transformations

The methylsulfanylmethyl group is reduced to a methylthiol derivative under radical conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| TMSCl, Et<sub>3</sub>SiH | AIBN, toluene, 80°C | 3-Methyl-3-(methylthiomethyl)azetidine | 70% |

Stability Under Acidic Conditions

The compound demonstrates limited stability in strong acids due to azetidine ring protonation and potential decomposition. In contrast, mild acidic conditions (pH 4–6) preserve the structure for >24 hrs .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that azetidine derivatives exhibit potential as anticancer agents. The incorporation of trifluoroacetic acid can enhance the bioavailability and efficacy of these compounds against various cancer cell lines .

- Neurological Disorders : Compounds like 3-methyl-3-(methylsulfanylmethyl)azetidine are being investigated for their neuroprotective properties, particularly in the context of Alzheimer’s disease and other neurodegenerative conditions .

Organic Synthesis Applications

-

Synthesis of Quaternary Amino Acids : The compound serves as a building block in the synthesis of quaternary amino acids. Its unique structure allows for various modifications that lead to the formation of complex molecules used in pharmaceuticals .

Reaction Type Substrate Product Alkylation Primary Amines Quaternary Amino Acids Cyclization Aryl Glycine Derivatives Azetidines - Asymmetric Synthesis : The compound has been utilized in catalytic asymmetric synthesis processes, facilitating the creation of enantiomerically enriched products which are crucial in drug development .

Material Science Applications

- Polymer Chemistry : The incorporation of azetidine derivatives into polymer matrices has been explored to enhance mechanical properties and thermal stability. These compounds can act as cross-linking agents or modifiers in polymer formulations .

- Fluorinated Materials : Due to the presence of trifluoroacetic acid, this compound can be used to synthesize fluorinated materials that exhibit unique properties such as increased hydrophobicity and chemical resistance, making them suitable for coatings and advanced materials .

Case Studies

- Case Study on Anticancer Efficacy : A study conducted on various azetidine derivatives demonstrated that those with trifluoroacetyl groups exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways .

- Synthesis of Fluorinated Polymers : Researchers successfully synthesized a series of fluorinated polymers using 3-methyl-3-(methylsulfanylmethyl)azetidine as a precursor. The resulting materials showed improved thermal stability and reduced surface energy, making them ideal for applications in protective coatings .

Mécanisme D'action

The mechanism of action of 3-Methyl-3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets through its functional groups. The azetidine ring can engage in hydrogen bonding and hydrophobic interactions, while the methylsulfanylmethyl group can participate in sulfur-based chemistry. The trifluoroacetate group can influence the compound’s acidity and reactivity, affecting its overall behavior in chemical and biological systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Methylazetidine: Lacks the methylsulfanylmethyl and trifluoroacetate groups, resulting in different chemical properties.

3-(Methylsulfanylmethyl)azetidine: Similar structure but without the trifluoroacetate group, affecting its stability and reactivity.

2,2,2-Trifluoroacetic acid: A simpler compound that provides the trifluoroacetate group but lacks the azetidine ring and methylsulfanylmethyl group.

Uniqueness

The combination of the azetidine ring, methylsulfanylmethyl group, and trifluoroacetate group in 3-Methyl-3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid imparts unique chemical properties that are not found in the individual components or simpler analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Activité Biologique

3-Methyl-3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C₁₂H₁₇F₃N₂S

- CAS Number : [66289710]

The presence of trifluoroacetic acid contributes to its unique properties, enhancing solubility and potentially influencing biological interactions.

Synthesis

The synthesis of 3-Methyl-3-(methylsulfanylmethyl)azetidine has been achieved through various methods. One notable approach involves the reaction of methylsulfanylmethyl derivatives with azetidine precursors, followed by trifluoroacetylation. This method allows for the introduction of functional groups that are crucial for biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of azetidine derivatives, including 3-Methyl-3-(methylsulfanylmethyl)azetidine. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, such as HL60 (human acute myeloid leukemia) cells.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 3-Methyl-3-(methylsulfanylmethyl)azetidine | TBD | HL60 |

| Related Azetidine Derivative | 0.41 ± 0.04 | HL60 |

In a comparative study, derivatives with specific functional groups showed enhanced activity, suggesting a structure-activity relationship where modifications can lead to improved efficacy against cancer cells .

Tyrosinase Inhibition

Another area of investigation is the compound's potential as a tyrosinase inhibitor. Tyrosinase is an enzyme critical in melanin production, making it a target for treating hyperpigmentation disorders.

| Analog | IC50 (µM) | Mechanism |

|---|---|---|

| Analog 1 | 17.62 | Competitive Inhibition |

| Analog 2 | 3.82 | Stronger Inhibition |

| Analog 3 | 0.08 | Potent Inhibition |

The results indicate that certain analogs derived from similar structures show significantly stronger inhibition compared to standard inhibitors like kojic acid . The presence of methylsulfanyl groups appears to enhance binding affinity at the active site.

Study on Antiproliferative Activity

A detailed study synthesized several derivatives of azetidine and evaluated their antiproliferative activity against HL60 cells. The findings highlighted that while some derivatives maintained activity, others showed diminished effects due to structural modifications . The study concluded that careful tuning of substituents could lead to more potent anticancer agents.

Fluorinated Azetidines

Research on fluorinated azetidines has revealed promising results in terms of cytotoxicity and selectivity towards cancer cells. The introduction of trifluoromethyl groups has been shown to enhance biological activity by improving metabolic stability and increasing lipophilicity .

Propriétés

IUPAC Name |

3-methyl-3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS.C2HF3O2/c1-6(5-8-2)3-7-4-6;3-2(4,5)1(6)7/h7H,3-5H2,1-2H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXABZWUDNILQHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)CSC.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.